Chlozolinate

Description

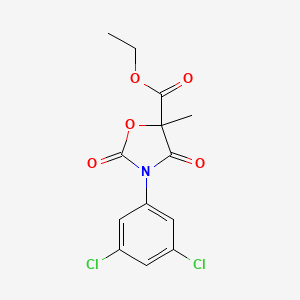

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUYEXXAGBDLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058197 | |

| Record name | Chlozolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84332-86-5, 72391-46-9 | |

| Record name | Chlozolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84332-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlozolinate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072391469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlozolinate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlozolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOZOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YW05QFN1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Chlozolinate on Botrytis cinerea

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlozolinate (B1210285) is a dicarboximide fungicide, classified under the Fungicide Resistance Action Committee (FRAC) Group 2, historically utilized for the management of diseases caused by Botrytis cinerea.[1][2] Its fungicidal activity is primarily attributed to the disruption of the osmotic signal transduction pathway, a critical mechanism for fungal adaptation to environmental stress.[1] This disruption leads to a cascade of downstream cellular events, including rampant lipid peroxidation, loss of membrane integrity, and ultimately, cell death.[3] However, the intensive use of dicarboximides has led to the emergence of resistant B. cinerea populations, primarily through specific mutations in a group III histidine kinase gene, BcOS1, which is the putative target of these fungicides.[4][5] This guide provides a comprehensive overview of the biochemical target of this compound, the physiological consequences of its action, mechanisms of fungal resistance, and detailed experimental protocols for its study.

Core Mechanism of Action: Disruption of Osmotic Sensing

The primary mode of action for this compound and other dicarboximide fungicides is the interference with osmotic signal transduction.[1][6] This pathway is essential for fungi to perceive and respond to changes in external osmolarity, allowing them to maintain cellular turgor and integrity.

2.1 Biochemical Target: Group III Histidine Kinase (BcOS1)

The fungicidal activity of dicarboximides is linked to the inhibition of a specific two-component system histidine kinase. In Botrytis cinerea, resistance to these fungicides is consistently associated with mutations in the BcOS1 gene, identifying it as the likely molecular target.[4][5] This kinase is a key sensor in the High Osmolarity Glycerol (HOG) pathway, which is a conserved MAPK (Mitogen-Activated Protein Kinase) cascade in fungi.

2.2 Downstream Cellular Effects

Inhibition of the BcOS1 kinase by this compound disrupts the signaling cascade, rendering the fungus unable to mount an appropriate defense against osmotic stress. This failure leads to several catastrophic cellular events:

-

Lipid Peroxidation: A major consequence of dicarboximide action is the induction of membrane lipid peroxidation.[3] This process, likely triggered by the generation of reactive oxygen species (ROS), damages cellular membranes. The fungicidal activity shows a strong positive correlation with the extent of lipid peroxidation.[3]

-

Loss of Membrane Integrity: The peroxidation of lipids compromises the structural and functional integrity of the plasma membrane. This leads to increased permeability and cellular leakage, where essential ions and small molecules are lost from the cytoplasm.[3]

-

Mitochondrial Disintegration: Dicarboximides have been observed to cause the rapid disintegration of mitochondrial inner membranes, crippling cellular respiration and energy production.[3]

-

Inhibition of Mycelial Growth: The primary fungitoxic effect is observed as a potent inhibition of mycelial growth, which is more pronounced than the effect on spore germination.[3][6]

The proposed signaling pathway is visualized in the diagram below.

Resistance Mechanisms in Botrytis cinerea

The development of resistance to dicarboximide fungicides in B. cinerea populations was observed within a few years of their introduction.[2]

3.1 Target-Site Modification

The predominant mechanism of resistance is the modification of the target site. Specific point mutations in the BcOS1 gene prevent the fungicide from binding effectively to the histidine kinase, rendering it ineffective.[4] Studies have identified several key mutations in the BcOS1 gene of resistant isolates, including amino acid substitutions at positions 365, 369, and 373.[5]

3.2 Multidrug Resistance (MDR)

In addition to target-site mutations, some isolates exhibit multidrug resistance (MDR), which confers low to moderate resistance to a wide range of unrelated fungicides.[7][8] This mechanism is often associated with the overexpression of membrane-bound efflux pumps, such as ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.[7][9] These transporters actively pump fungicides out of the cell, reducing their intracellular concentration to sub-lethal levels.

3.3 Fitness Penalty

Some studies suggest that dicarboximide-resistant strains may have a fitness penalty, meaning they are less virulent or competitive than sensitive strains in the absence of the fungicide.[2] This can lead to a decrease in the frequency of resistant strains in the population if dicarboximide use is discontinued.[2]

Quantitative Data

The efficacy of dicarboximide fungicides and the physiological impact on B. cinerea have been quantified in numerous studies.

Table 1: Fungicidal Efficacy of Dicarboximides against Botrytis cinerea

| Compound | Assay Type | Value | Isolate Type | Source |

|---|---|---|---|---|

| Iprodione | Mycelial Growth | IC50: ~2 µM | Susceptible | [3] |

| Vinclozolin | Mycelial Growth | IC50: ~2 µM | Susceptible | [3] |

| Procymidone | Mycelial Growth | IC50: ~2 µM | Susceptible | [3] |

| Iprodione | Mycelial Growth | EC50: ~3-2 mg/l | Low-level Resistant | [4] |

| Iprodione | Mycelial Growth | EC50: < 0.1 µg/ml | Susceptible | [6] |

| Iprodione | Conidial Germination | > 50% inhibition at 10 µg/ml | Susceptible |[6] |

IC50/EC50: The concentration of fungicide that inhibits 50% of growth or germination.

Table 2: Physiological Effects of Dicarboximides on B. cinerea

| Compound | Effect Measured | Concentration | Result | Source |

|---|---|---|---|---|

| SYAUP-CN-26* | Relative Conductivity | 26.785 µg/mL (EC95) | 22.10% (Sensitive) vs 17.49% (Resistant) after 12h | [5] |

| SYAUP-CN-26* | Triglyceride Synthesis Inhibition | 79.754 µg/mL (MIC) | 55% (Sensitive) vs 36.68% (Resistant) |[5] |

*SYAUP-CN-26 is a novel fungicide shown to have a similar mechanism of action to dicarboximides like procymidone.[5]

Experimental Protocols

The following protocols describe standard methodologies for investigating the mechanism of action and resistance of this compound.

5.1 Protocol 1: Fungicide Sensitivity Assay (Mycelial Growth Inhibition)

This protocol determines the concentration of a fungicide that effectively inhibits fungal growth (EC50).

-

Media Preparation: Prepare potato dextrose agar (B569324) (PDA) and amend with the desired concentrations of this compound (dissolved in a suitable solvent like DMSO). Pour the amended PDA into 90 mm Petri dishes. A control plate with solvent only should be included.

-

Inoculation: Using a 5 mm cork borer, take a mycelial plug from the edge of an actively growing B. cinerea culture. Place the plug, mycelium-side down, in the center of the fungicide-amended and control plates.

-

Incubation: Incubate the plates at 20-22°C in the dark for 3-5 days, or until the mycelium on the control plate has reached the edge of the dish.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Plot the inhibition percentage against the logarithm of the fungicide concentration and use probit analysis or a dose-response curve to determine the EC50 value.

5.2 Protocol 2: Cellular Leakage Assay (Conductivity Measurement)

This assay quantifies membrane damage by measuring the leakage of electrolytes from the fungal cells.

-

Mycelial Culture: Grow B. cinerea in a liquid medium (e.g., Potato Dextrose Broth) for 3-4 days at 22°C with shaking to produce a mycelial mass.

-

Preparation: Harvest the mycelium by filtration and wash thoroughly with sterile deionized water to remove any residual medium.

-

Treatment: Resuspend a known weight of fresh mycelium (e.g., 0.5 g) in a specific volume (e.g., 50 mL) of sterile deionized water containing the desired concentration of this compound. A control with solvent only is essential.

-

Measurement: At regular time intervals (e.g., 0, 1, 2, 4, 8, 12 hours), measure the electrical conductivity of the water using a conductivity meter.

-

Analysis: Plot the conductivity values over time for each treatment. Higher conductivity indicates greater cellular leakage and membrane damage. The data can be expressed as relative conductivity compared to a positive control (e.g., boiled mycelium) representing 100% leakage.[5]

5.3 Protocol 3: Gene Sequencing for Resistance Analysis

This protocol is used to identify mutations in the target gene (BcOS1) that confer resistance.

-

DNA Extraction: Isolate genomic DNA from both fungicide-sensitive and resistant strains of B. cinerea using a commercial fungal DNA extraction kit or a standard CTAB protocol.

-

PCR Amplification: Design primers flanking the coding region of the BcOS1 gene. Perform a Polymerase Chain Reaction (PCR) to amplify the target gene from the extracted genomic DNA.

-

PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs using a PCR purification kit.

-

DNA Sequencing: Send the purified PCR product for Sanger sequencing. Sequence both the forward and reverse strands to ensure accuracy.

-

Sequence Analysis: Align the DNA sequences from the resistant isolates with the sequence from a sensitive (wild-type) isolate using bioinformatics software (e.g., MEGA, Geneious). Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

The logical flow for these experimental investigations is shown in the diagram below.

Conclusion

This compound acts as a potent inhibitor of Botrytis cinerea by targeting the BcOS1 histidine kinase, a critical component of the osmotic stress response pathway. The resulting disruption of the HOG signaling cascade leads to fatal consequences for the fungus, including lipid peroxidation and loss of membrane integrity. The well-defined nature of its target has, however, facilitated the selection of resistant strains through specific mutations in the BcOS1 gene. A thorough understanding of this mechanism, the basis of resistance, and the associated experimental methodologies is crucial for the development of effective resistance management strategies and the design of novel fungicides with alternative modes of action.

References

- 1. This compound (Ref: M 8164) [sitem.herts.ac.uk]

- 2. resistance.nzpps.org [resistance.nzpps.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Preliminary Study of Resistance Mechanism of Botrytis cinerea to SYAUP-CN-26 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Mechanisms of Resistance to Respiratory Inhibitors in Field Strains of Botrytis cinerea, the Causal Agent of Gray Mold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple and multidrug resistance in Botrytis cinerea: molecular mechanisms of MLR/MDR strains in Greece and effects of co-existence of different resistance mechanisms on fungicide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multidrug resistance of Botrytis cinerea associated with its adaptation to plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Chlozolinate: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlozolinate (B1210285), a dicarboximide fungicide, has been utilized in agriculture for the control of a variety of fungal pathogens. Its molecular structure possesses a single chiral center, giving rise to two stereoisomers. This in-depth technical guide provides a detailed overview of the chemical structure, stereoisomerism, synthesis, and physicochemical properties of this compound. While the fungicidal activity of the racemic mixture is established, this guide also addresses the critical aspect of the differential biological activity between its enantiomers, a key consideration in modern agrochemical development. Experimental protocols for synthesis and chiral separation are outlined to provide a practical resource for researchers.

Chemical Structure and Identification

This compound is chemically known as ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate. Its structure features a 3,5-dichlorophenyl group attached to a dioxo-oxazolidine ring, with a methyl and an ethyl carboxylate group at the C5 position.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate[1] |

| CAS Number | 84332-86-5[1] |

| Chemical Formula | C₁₃H₁₁Cl₂NO₅[2] |

| Molecular Weight | 332.14 g/mol [2] |

| SMILES Notation | CCOC(=O)C1(C)OC(=O)N(C1=O)c2cc(Cl)cc(Cl)c2 |

| InChI Key | IGUYEXXAGBDLLX-UHFFFAOYSA-N[1] |

Stereoisomerism

The presence of a quaternary stereocenter at the C5 position of the oxazolidine (B1195125) ring makes this compound a chiral molecule.[2] Consequently, it exists as a pair of enantiomers: the (R)- and (S)-isomers. Commercial this compound is typically produced and sold as a racemic mixture, containing equal amounts of both enantiomers.[2]

The spatial arrangement of the substituents around the chiral center dictates the R/S configuration and can significantly influence the biological activity of the molecule. Understanding the properties and activity of each enantiomer is crucial for developing more effective and potentially safer agrochemicals.

Caption: Stereoisomers of this compound.

Physicochemical Properties

Table 2: Physicochemical Properties of Racemic this compound

| Property | Value | Reference |

| Melting Point | 112.6 °C | [3] |

| Water Solubility | 2 mg/L (at 25 °C) | [4] |

| Log P (octanol-water partition coefficient) | 3.15 (at 22 °C) | [4] |

| Vapor Pressure | 1.3 x 10⁻⁵ Pa (at 25 °C) | [4] |

It is important to note that enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents). However, their interaction with other chiral molecules, such as biological receptors, can differ significantly.

Synthesis and Experimental Protocols

Synthesis of Racemic this compound

The commercial synthesis of racemic this compound generally involves a multi-step process. A general outline of the synthesis is as follows:

-

Formation of the Oxazolidine Ring: The synthesis typically begins with the reaction of 3,5-dichlorobenzoyl chloride with a suitable amino alcohol to form the core oxazolidine ring structure.[2]

-

Esterification: The intermediate is then subjected to esterification with ethanol (B145695) in the presence of a catalyst to yield the final ethyl ester of this compound.[2]

Experimental Protocol: Synthesis of Racemic this compound (General Procedure)

Note: This is a generalized protocol based on available literature. Specific reaction conditions may vary.

Step 1: Synthesis of 3-(3,5-dichlorophenyl)-5-methyl-5-(hydroxymethyl)oxazolidine-2,4-dione

-

To a solution of 2-amino-2-methyl-1,3-propanediol (B94268) in a suitable solvent (e.g., dichloromethane), add triethylamine.

-

Cool the mixture in an ice bath and slowly add a solution of 3,5-dichlorobenzoyl chloride in the same solvent.

-

Stir the reaction mixture at room temperature for several hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel.

Step 2: Esterification to Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate

-

Dissolve the product from Step 1 in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Reflux the mixture for several hours.

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by recrystallization or column chromatography.

Caption: General Synthesis of Racemic this compound.

Enantioselective Synthesis of (R)-(-)-Chlozolinate

An asymmetric synthesis of (R)-(-)-chlozolinate has been reported, utilizing an enzymatic asymmetrization step.[5]

Experimental Protocol: Chemoenzymatic Synthesis of (R)-(-)-Chlozolinate (Key Steps)

This protocol is a summary of the key steps described by Guanti et al. (2001) and may require optimization.

-

Enzymatic Hydrolysis: A prochiral disubstituted malonate is subjected to enzymatic hydrolysis using horse liver acetone (B3395972) powder (HLAP) to selectively hydrolyze one of the ester groups, creating a chiral monoester.

-

Functional Group Transformations: The resulting chiral monoester undergoes a series of chemical transformations to introduce the necessary functional groups for cyclization.

-

Cyclization: The modified chiral intermediate is then cyclized to form the oxazolidine-2,4-dione ring system with the desired (R)-configuration at the C5 stereocenter.

-

Final Esterification: The final step involves the esterification of the carboxylic acid to yield (R)-(-)-chlozolinate.

Chiral Separation of Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of this compound Enantiomers (General Method)

Note: The optimal conditions will depend on the specific chiral column and HPLC system used.

-

Chiral Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), is often effective for separating this class of compounds.

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio of these solvents is a critical parameter for achieving good separation and should be optimized.

-

Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is typically used.

-

Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 254 nm) is suitable.

-

Injection Volume and Concentration: A small injection volume (e.g., 5-20 µL) of a dilute solution of racemic this compound in the mobile phase should be used.

Caption: Chiral HPLC Separation Workflow.

Biological Activity and Stereoisomerism

This compound is a protective and curative fungicide that acts by inhibiting osmotic signal transduction.[2] It is primarily effective against fungal pathogens such as Botrytis spp. and Sclerotinia spp..[2]

A critical aspect of modern pesticide research is the evaluation of the biological activity of individual stereoisomers. Often, one enantiomer exhibits significantly higher desired activity (the eutomer), while the other may be less active or inactive (the distomer), or even contribute to off-target toxicity.

While it is well-established that the biological activity of many chiral pesticides is enantioselective, specific, publicly available, peer-reviewed studies detailing a direct comparison of the fungicidal efficacy of the (R)- and (S)-enantiomers of this compound against key plant pathogens were not identified at the time of this review. The development of an enantioselective synthesis for (R)-(-)-chlozolinate was motivated by the need to evaluate such differences, suggesting that this is a recognized area of importance.[5] The lack of published comparative data highlights a significant knowledge gap in the understanding of this fungicide.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and stereoisomerism of the fungicide this compound. The presence of a single chiral center results in two enantiomers, with commercial products being racemic mixtures. While methods for the synthesis of the racemate and an enantioselective route to the (R)-isomer have been established, a significant gap exists in the public domain regarding the comparative biological activity of the individual (R)- and (S)-enantiomers. Further research to elucidate the specific fungicidal efficacy of each stereoisomer is essential for a complete understanding of this compound's mode of action and for the potential development of more refined and effective fungicidal products. Such studies would align with the broader trend in agrochemical research towards the use of single, more active isomers to reduce environmental load and improve efficacy.

References

- 1. This compound | C13H11Cl2NO5 | CID 51574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: M 8164) [sitem.herts.ac.uk]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. (R)-Chlozolinate | C13H11Cl2NO5 | CID 10687981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

An In-depth Technical Guide to the Synthesis of Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a proposed synthetic pathway for ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate. The synthesis is designed as a robust two-step process, commencing with the formation of a key carbamate (B1207046) intermediate, followed by a cyclization reaction to construct the target oxazolidinedione core. This document furnishes detailed experimental protocols, representative quantitative data for analogous reactions, and a visual representation of the synthetic pathway to aid in laboratory-scale preparation.

Proposed Synthesis Pathway

The synthesis of the title compound is proposed to proceed via a two-step sequence. The initial step involves the formation of ethyl N-(3,5-dichlorophenyl)carbamate from 3,5-dichloroaniline (B42879) and ethyl chloroformate. The subsequent step is an intramolecular cyclization of the N-alkylated carbamate, formed in situ, with ethyl 2-bromo-2-methylpropanoate (B8525525), to yield the final 2,4-dioxo-1,3-oxazolidine structure. This cyclization is analogous to a Dieckmann condensation.

Experimental Protocols

Step 1: Synthesis of Ethyl N-(3,5-dichlorophenyl)carbamate

This procedure details the formation of the carbamate intermediate from 3,5-dichloroaniline.

Materials:

-

3,5-Dichloroaniline

-

Ethyl chloroformate

-

Pyridine (B92270) (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (B95107) (THF)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dichloroaniline (1.0 eq) in the chosen solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add pyridine (1.1 eq) to the solution.

-

Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude ethyl N-(3,5-dichlorophenyl)carbamate can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or used directly in the next step if purity is sufficient.

Step 2: Synthesis of Ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate

This procedure describes the cyclization of the carbamate intermediate to form the target oxazolidinedione.

Materials:

-

Ethyl N-(3,5-dichlorophenyl)carbamate

-

Ethyl 2-bromo-2-methylpropanoate

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another strong, non-nucleophilic base (e.g., LDA, KHMDS)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated ammonium (B1175870) chloride solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.2 eq) in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Add a solution of ethyl N-(3,5-dichlorophenyl)carbamate (1.0 eq) in anhydrous THF dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to form the corresponding sodium salt.

-

Add ethyl 2-bromo-2-methylpropanoate (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and then heat to reflux (or an appropriate temperature for the chosen solvent, e.g., 60-80 °C for DMF) for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate.

Data Presentation

The following tables present representative quantitative data for reactions analogous to the proposed synthesis steps. This data is provided for estimation purposes, as specific experimental data for the title compound is not available in the literature.

Table 1: Representative Data for the Synthesis of N-Aryl Carbamates

| Starting Aniline | Base | Solvent | Reaction Time (h) | Yield (%) | M.p. (°C) | Reference |

| 4-Chloroaniline | Pyridine | DCM | 3 | ~78 | 80-82 | [1] |

| 2,5-Dichloroaniline | NaHCO₃ | Benzene/H₂O | 3 | >80 | 90-91 | [2] |

| 3,4-Dichloroaniline | - | - | - | - | 77-79 | [3] |

Table 2: Representative Spectroscopic Data for an Analogous 2,4-Oxazolidinedione

Data for a structurally similar 3-aryl-2,4-oxazolidinedione derivative.

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.20 (m, Ar-H), 4.25 (q, J = 7.1 Hz, -OCH₂CH₃), 1.70 (s, -CH₃), 1.30 (t, J = 7.1 Hz, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.0 (Ester C=O), 168.0 (Ring C=O), 150.0 (Ring C=O), 135.0, 130.0, 128.0, 125.0 (Ar-C), 80.0 (Quaternary C), 63.0 (-OCH₂-), 25.0 (-CH₃), 14.0 (-CH₃) |

| IR (KBr, cm⁻¹) | ν: 1810, 1740 (C=O stretching, imide), 1730 (C=O stretching, ester), 1590, 1480 (C=C stretching, aromatic), 830 (C-Cl stretching) |

| Mass Spec. (ESI-MS) | m/z: Calculated for C₁₃H₁₁Cl₂NO₄ [M+H]⁺, found corresponding peak. |

References

Chlozolinate: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlozolinate is a dicarboximide fungicide known for its protective and curative action against a range of fungal pathogens, particularly Botrytis and Sclerotinia species.[1] Although now considered obsolete in some regions, its chemical characteristics and mode of action remain of interest to researchers in agrochemicals and related fields. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including its synthesis, degradation, and proposed mechanism of action.

Chemical Identity and Physical Properties

This compound is a synthetic organic compound belonging to the oxazole (B20620) and dicarboximide fungicide groups.[1] It exists as a colorless, odorless solid and is a racemic mixture of two enantiomers due to a chiral center in its oxazolidine (B1195125) ring.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | [1][2] |

| CAS Number | 84332-86-5 | [1][3][4][5][6] |

| Molecular Formula | C₁₃H₁₁Cl₂NO₅ | [1][3][4][5][7] |

| Molecular Weight | 332.14 g/mol | [1][3][4][5][7] |

| Canonical SMILES | CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C | [1] |

| InChIKey | IGUYEXXAGBDLLX-UHFFFAOYSA-N | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Temperature (°C) | Source |

| Melting Point | 112.6 - 114 °C | N/A | [5][8][9][10] |

| Boiling Point | 420.8 ± 55.0 °C (Predicted) | N/A | [8][11] |

| Density | 1.44 - 1.479 g/cm³ | 20 | [1][4][8][10] |

| Vapor Pressure | 0.013 mPa (1.3 x 10⁻⁵ Pa) | 25 | [1][4][8][9] |

| Water Solubility | 2 - 32 mg/L | 20 - 25 | [1][4][8][9][12] |

| logP (Octanol-Water Partition Coefficient) | 3.15 - 3.3 | 20 - 22 | [1][8][9] |

Table 3: Solubility of this compound in Organic Solvents

| Solvent | Solubility (g/kg) | Temperature (°C) | Source |

| Ethyl Acetate | >250 | 22 | [8][12] |

| Acetone | >250 | 22 | [8][9][12] |

| Dichloroethane | >250 | 22 | [8][12] |

| Xylene | 60 | 22 | [8][12] |

| Ethanol (B145695) | 13 | 22 | [8][12] |

| n-Hexane | 2 - 3 | 22 - 25 | [8][9][12] |

| Methanol | 10 | 25 | [9] |

| Chloroform | >300 | 25 | [9] |

Experimental Protocols

-

Melting Point (OECD 102): The melting point can be determined using the capillary method, where a small amount of the substance is heated in a capillary tube and the temperature range over which it melts is observed.

-

Vapor Pressure (OECD 104): The vapor pressure, a measure of a substance's volatility, can be determined by methods such as the vapor pressure balance, gas saturation method, or effusion methods.

-

Water Solubility (OECD 105): The water solubility of this compound can be determined using the column elution method or the flask method.[13][14][15][16][17] The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration of the substance in the aqueous solution.[15][17]

-

Octanol-Water Partition Coefficient (OECD 107/117): This property, which indicates the lipophilicity of a substance, is typically determined using the shake-flask method or by high-performance liquid chromatography (HPLC).

-

Hydrolysis as a Function of pH (OECD 111): The rate of hydrolysis is determined by dissolving this compound in buffered aqueous solutions at different pH values (e.g., 4, 7, and 9) and temperatures. The concentration of the remaining this compound is measured at various time intervals using a suitable analytical method like HPLC or GC.

Synthesis of this compound

The commercial synthesis of this compound is a multi-step process.[1] It begins with the reaction of 3,5-dichlorobenzoyl chloride with a suitable amino alcohol to form the oxazolidine ring structure.[1] This intermediate is then esterified with ethanol in the presence of a catalyst to yield this compound.[1] The process requires careful control of temperature and pH to ensure a high yield and purity.[1] Another described method involves the reaction of 3,5-dichloroaniline (B42879) with phosgene (B1210022) to form an isocyanate, which is then reacted with methyltartronic acid diethyl ester.[10]

Caption: General commercial synthesis pathway for this compound.

Chemical Stability and Degradation

This compound is stable under nitrogen at temperatures up to 250°C and is also stable to light.[8][12] However, it is susceptible to hydrolysis, especially under alkaline conditions. The degradation of this compound in wine has been observed to be rapid, with half-lives of 0.35 and 0.14 days at pH 3 and 4, respectively.[8]

The primary degradation pathway involves the hydrolysis of the ethyl ester group to form the corresponding carboxylic acid, which can then undergo decarboxylation.[8] Another degradation reaction is the opening of the oxazolidinedione ring.[8]

Caption: Hydrolytic degradation pathway of this compound.

Proposed Mechanism of Action

This compound's fungicidal activity is attributed to its interference with osmotic signal transduction in fungal cells.[1] As a dicarboximide fungicide, it is proposed to inhibit the MAP (Mitogen-Activated Protein) kinase pathway, which is crucial for the fungus to respond to osmotic stress. This inhibition disrupts the normal regulation of intracellular osmotic pressure, leading to cell damage and ultimately, cell death.

Caption: Proposed inhibition of the osmotic stress signaling pathway by this compound.

References

- 1. This compound (Ref: M 8164) [sitem.herts.ac.uk]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | CAS 84332-86-5 | LGC Standards [lgcstandards.com]

- 4. echemi.com [echemi.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. accustandard.com [accustandard.com]

- 7. This compound | C13H11Cl2NO5 | CID 51574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 84332-86-5 [chemicalbook.com]

- 9. ars.usda.gov [ars.usda.gov]

- 10. Chlozolinat – Wikipedia [de.wikipedia.org]

- 11. This compound | 84332-86-5 [amp.chemicalbook.com]

- 12. This compound | 84332-86-5 [amp.chemicalbook.com]

- 13. laboratuar.com [laboratuar.com]

- 14. oecd.org [oecd.org]

- 15. filab.fr [filab.fr]

- 16. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 17. oecd.org [oecd.org]

Toxicological Profile of Chlozolinate in Mammalian Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlozolinate is an obsolete fungicide and is no longer approved for use in many countries. This document is intended for academic and research purposes only and should not be interpreted as a promotion for its use.

Executive Summary

This compound is a dicarboximide fungicide recognized for its contact and systemic action against certain fungal pathogens. From a toxicological standpoint, it exhibits low to moderate acute toxicity in mammalian systems. However, concerns regarding its potential carcinogenicity and endocrine-disrupting properties, specifically its antiandrogenic effects, have been raised. Its primary metabolite, 3,5-dichloroaniline (B42879) (3,5-DCA), is notably more toxic than the parent compound, contributing significantly to the overall toxicological profile. This guide provides a comprehensive overview of the available toxicological data for this compound and its main metabolite, including quantitative toxicity values, details of experimental methodologies, and visual representations of its metabolic pathway and mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | PubChem |

| CAS Number | 84332-86-5 | PubChem |

| Molecular Formula | C₁₃H₁₁Cl₂NO₅ | PubChem |

| Molecular Weight | 332.13 g/mol | PubChem |

| Appearance | White crystalline solid | Haz-Map |

| Water Solubility | 32 mg/L at 20 °C | HPC Standards |

| LogP | 3.3 | HPC Standards |

Toxicokinetics and Metabolism

Limited publicly available data exists on the specific absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems. However, based on its chemical structure and the known metabolism of similar dicarboximide fungicides, the following pathway is proposed.

Upon oral ingestion, this compound is likely hydrolyzed in the gastrointestinal tract and liver, leading to the formation of its primary and more toxic metabolite, 3,5-dichloroaniline (3,5-DCA). This biotransformation is a critical step in its toxicological action. Further metabolism of 3,5-DCA can occur through N-oxidation and ring hydroxylation. Excretion is expected to occur primarily through the urine and feces as conjugated metabolites.

Toxicological Profile

Acute Toxicity

This compound exhibits low acute toxicity via the oral and dermal routes.

Table 1: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference |

| LD₅₀ | Rat | Oral | >4,500 mg/kg | HPC Standards |

| LD₅₀ | Rat | Dermal | >2,000 mg/kg | ECHA |

In contrast, its metabolite, 3,5-dichloroaniline, is significantly more toxic.

Table 2: Acute Toxicity of 3,5-Dichloroaniline

| Test | Species | Route | Value | Classification | Reference |

| LD₅₀ | Rat | Oral | ~250 mg/kg (estimated) | Toxic if swallowed | SURFACTANTS,INTERMEDIATES,CUSTOMIZED SOLUTIONS |

| LD₅₀ | Rabbit | Dermal | <1000 mg/kg | Toxic in contact with skin | Australian Industrial Chemicals Introduction Scheme |

| LC₅₀ | Rat | Inhalation | 3.3 mg/L/4h | Toxic if inhaled | Australian Industrial Chemicals Introduction Scheme |

Experimental Protocols:

-

Acute Oral Toxicity (OECD 401/420): Studies are typically conducted in rats. After a fasting period, the test substance is administered by gavage. Animals are observed for mortality and clinical signs of toxicity for up to 14 days. An LD₅₀ value is calculated. The Fixed Dose Procedure (OECD 420) is a stepwise method using fewer animals and aims to identify a dose causing evident toxicity without mortality.

-

Acute Dermal Toxicity (OECD 402): The test substance is applied to the shaved skin of rats or rabbits for 24 hours under an occlusive dressing. Observations for mortality and skin reactions are made for 14 days.

-

Acute Inhalation Toxicity (OECD 403): Rats are exposed to the test substance as a vapor, aerosol, or dust in an inhalation chamber for a specified period (typically 4 hours). Mortality and signs of toxicity are recorded during and after exposure for up to 14 days to determine the LC₅₀.

Subchronic and Chronic Toxicity

Experimental Protocols:

-

90-Day Oral Toxicity Study (OECD 408): The test substance is administered daily to rodents in graduated doses for 90 days. Endpoints include clinical observations, body weight changes, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of organs. The NOAEL is determined.

-

Chronic Toxicity Studies (OECD 452): Similar to subchronic studies but with a longer duration (typically 12-24 months). These studies are designed to assess the cumulative toxic effects of a substance over a significant portion of the animal's lifespan and to identify a NOAEL for chronic exposure.

Carcinogenicity

This compound is classified as "Suspected of causing cancer" (H351) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] No specific data from carcinogenicity bioassays were found in the public literature.

Experimental Protocol (OECD 451):

Carcinogenicity studies are long-term (usually 2 years in rodents) investigations where animals are exposed to the test substance daily. The primary endpoint is the incidence of tumors in treated groups compared to a control group.

Genotoxicity

Specific genotoxicity data for this compound is limited in publicly accessible sources. For its metabolite, 3,5-dichloroaniline, in vitro studies have shown some mutagenic potential, but this was not consistently observed in in vivo assays.[1]

Experimental Protocols:

-

Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro assay uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations.

-

In Vitro Mammalian Cell Gene Mutation Test (OECD 476): This test assesses the potential of a chemical to induce gene mutations in cultured mammalian cells.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents exposed to the test substance.

Reproductive and Developmental Toxicity

A study in male rat offspring found that this compound did not produce any signs of maternal or fetal endocrine toxicity at a dose of 100 mg/kg/day, establishing a No-Observed-Adverse-Effect-Level (NOAEL) for developmental toxicity under the conditions of that study.[3]

Experimental Protocols:

-

Two-Generation Reproduction Toxicity Study (OECD 416): The test substance is administered to male and female rodents for two generations to assess its effects on all phases of the reproductive cycle.

-

Prenatal Developmental Toxicity Study (OECD 414): Pregnant animals are dosed with the test substance during the period of organogenesis to evaluate potential adverse effects on the developing fetus.

Mechanism of Action: Antiandrogenic Effects

This compound belongs to the dicarboximide class of fungicides, several of which are known to possess antiandrogenic properties. The primary mechanism of this endocrine disruption is through competitive antagonism of the androgen receptor (AR). This compound itself and its metabolites can bind to the AR, preventing the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockage inhibits the normal downstream signaling cascade, leading to a disruption of androgen-dependent gene expression and physiological processes.

Specific Organ System Effects

The primary target organs for the toxicity of this compound and its metabolite, 3,5-DCA, appear to be the blood, liver, and kidneys.

-

Hematotoxicity: 3,5-DCA is known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[4]

-

Hepatotoxicity: Liver effects, such as increased liver weight and hepatocellular hypertrophy, have been observed in animal studies with related compounds.

-

Nephrotoxicity: 3,5-DCA has been shown to be nephrotoxic in rats, causing kidney damage.[3]

Conclusion

This compound is a fungicide with low acute mammalian toxicity. However, its toxicological profile is significantly influenced by its metabolite, 3,5-dichloroaniline, which is considerably more toxic. The primary concerns associated with this compound are its potential carcinogenicity and its antiandrogenic activity, which classifies it as an endocrine disruptor. Due to these toxicological properties and its persistence in the environment, its use has been discontinued (B1498344) in many regions. Further research into the detailed toxicokinetics and long-term effects of this compound and its metabolites would be beneficial for a more complete understanding of its risk to mammalian health.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. The effects of subchronic chlorate exposure in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Administration of potentially antiandrogenic pesticides (procymidone, linuron, iprodione, this compound, p,p'-DDE, and ketoconazole) and toxic substances (dibutyl- and diethylhexyl phthalate, PCB 169, and ethane dimethane sulphonate) during sexual differentiation produces diverse profiles of reproductive malformations in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Dichloroaniline [intersurfchem.net]

Environmental Fate and Mobility of Chlozolinate in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Chlozolinate is an obsolete fungicide in many regions, and as such, extensive recent data on its environmental fate in soil is limited in publicly available literature. This guide synthesizes available information on this compound and incorporates data from structurally related dicarboximide fungicides, such as Vinclozolin and Procymidone, to provide a comprehensive overview.

Introduction

This compound, a dicarboximide fungicide, was previously used for the control of fungal diseases such as Botrytis and Sclerotinia species on a variety of crops.[1] Understanding its environmental fate and mobility in soil is crucial for assessing the potential risks associated with its historical use and for informing the development of newer, more environmentally benign fungicides. This technical guide provides an in-depth analysis of the degradation, mobility, and experimental evaluation of this compound in the soil environment.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its physicochemical properties. While specific experimental data for some parameters of this compound in soil are scarce, its fundamental properties provide an initial assessment of its likely fate.

| Property | Value | Source | Interpretation |

| Molecular Formula | C₁₃H₁₁Cl₂NO₅ | [2] | Provides the elemental composition. |

| Molecular Weight | 332.13 g/mol | [2] | Influences transport and diffusion. |

| Water Solubility | 32 mg/L (at 20 °C, pH 7) | [1] | Moderate solubility suggests some potential for movement with soil water. |

| Vapor Pressure | 0.013 mPa (at 25 °C) | [3] | Not considered volatile, so loss to the atmosphere from soil is expected to be low. |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.3 | [3] | Indicates a moderate potential for adsorption to organic matter in soil. |

Environmental Fate in Soil

The environmental fate of this compound in soil is determined by a combination of degradation (biotic and abiotic) and transport (adsorption/desorption and leaching) processes.

Degradation

This compound is generally considered to be not persistent in soil systems.[1] Degradation can occur through both microbial and chemical pathways.

3.1.1. Biotic Degradation

Microbial degradation is a primary route for the dissipation of many pesticides in soil. While specific studies on the microbial degradation of this compound in soil are limited, research on the related fungicide Vinclozolin indicates that soil microorganisms can transform dicarboximide fungicides. For instance, bacterial strains have been shown to degrade Vinclozolin through hydrolysis of the oxazolidine (B1195125) ring, ultimately leading to the formation of 3,5-dichloroaniline. It is plausible that similar microbial pathways contribute to the degradation of this compound.

A study on the biodegradation of this compound in compost demonstrated its rapid disappearance, with complete degradation occurring within twelve days.[4] This suggests that under biologically active conditions, this compound can be readily metabolized.

3.1.2. Abiotic Degradation

Hydrolysis is a key abiotic degradation pathway for this compound. The ester and dicarboximide functionalities are susceptible to cleavage in the presence of water, with the rate being influenced by soil pH. The degradation pathway is believed to involve the opening of the oxazolidinedione ring.[4]

3.1.3. Degradation Half-Life (DT₅₀)

3.1.4. Known and Potential Metabolites

Based on studies of this compound in compost and its structural similarity to other dicarboximide fungicides, the following degradation pathway is proposed. The primary degradation is expected to involve hydrolysis.

Figure 1: Proposed degradation pathway of this compound in soil.

Mobility in Soil

The mobility of this compound in soil determines its potential to move from the point of application and potentially contaminate groundwater. This is primarily governed by its adsorption to soil particles.

Adsorption and Desorption

The tendency of a pesticide to adsorb to soil is quantified by the soil-water distribution coefficient (K_d_) and the organic carbon-normalized adsorption coefficient (K_oc_). A higher K_oc_ value indicates stronger adsorption to soil organic matter and lower mobility.

Specific K_d_ and K_oc_ values for this compound in different soil types are not well-documented in the available literature. However, its Log K_ow_ of 3.3 suggests a moderate affinity for organic matter, which would lead to some degree of adsorption.[3] This is consistent with the assessment that it is not expected to leach to groundwater.[1] For similar compounds like Procymidone, adsorption is influenced by soil organic matter content.

Leaching Potential

Leaching is the downward movement of a substance through the soil profile with percolating water. Based on its physicochemical properties, this compound is considered to have a low potential for leaching to groundwater.[1] The Groundwater Ubiquity Score (GUS) is an empirical index used to estimate the leaching potential of a pesticide based on its half-life (DT₅₀) and K_oc_ value. A GUS value greater than 2.8 indicates a high leaching potential, while a value less than 1.8 suggests a low potential. Without specific DT₅₀ and K_oc_ values for this compound, a precise GUS score cannot be calculated.

Experimental Protocols

Standardized laboratory and field studies are essential for determining the environmental fate and mobility of pesticides. The following sections detail the methodologies for key experiments.

Soil Degradation Study (Aerobic)

This experiment aims to determine the rate of degradation and the degradation pathway of a pesticide in soil under aerobic conditions. The protocol is generally based on OECD Guideline 307 .

Figure 2: Workflow for an aerobic soil degradation study.

Methodology:

-

Soil Selection: Use at least three different soil types with varying properties (pH, organic carbon content, texture).

-

Sample Preparation: Air-dry and sieve the soil (e.g., to <2 mm). Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Application: Treat the soil samples with a known concentration of ¹⁴C-labeled this compound.

-

Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20 °C) in a system that allows for the trapping of volatile organic compounds and ¹⁴CO₂.

-

Sampling: Collect replicate soil samples at various time intervals.

-

Extraction and Analysis: Extract the soil samples with an appropriate solvent. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) to quantify the parent compound and identify metabolites.

-

Data Analysis: Plot the concentration of this compound over time and use first-order kinetics to calculate the DT₅₀ value.

Adsorption/Desorption Study

This study determines the extent to which a pesticide binds to soil particles. The batch equilibrium method, as described in OECD Guideline 106 , is commonly used.

Figure 3: Workflow for a batch equilibrium adsorption/desorption study.

Methodology:

-

Preparation: Prepare a series of this compound solutions of known concentrations in a background electrolyte (e.g., 0.01 M CaCl₂).

-

Equilibration: Add a known mass of soil to each solution at a specific soil-to-solution ratio. Shake the suspensions for a predetermined time to reach equilibrium.

-

Separation: Separate the solid and liquid phases by centrifugation.

-

Analysis: Measure the concentration of this compound remaining in the aqueous phase.

-

Calculation: Calculate the amount of this compound adsorbed to the soil by the difference between the initial and equilibrium aqueous concentrations. The K_d_ is the ratio of the concentration in the soil to the concentration in the water at equilibrium. The K_oc_ is then calculated by normalizing the K_d_ to the organic carbon content of the soil.

-

Desorption (Optional): After the adsorption phase, the supernatant can be replaced with a pesticide-free solution to measure the amount of this compound that desorbs from the soil.

Soil Column Leaching Study

This experiment simulates the movement of a pesticide through a soil profile under controlled conditions, providing an indication of its leaching potential. The methodology is often based on OECD Guideline 312 .

Figure 4: Workflow for a soil column leaching study.

Methodology:

-

Column Preparation: Pack glass or stainless steel columns with the selected soil to a desired bulk density.

-

Application: Apply ¹⁴C-labeled this compound to the surface of the soil column.

-

Leaching: Apply a simulated rainfall regimen to the top of the column.

-

Leachate Collection: Collect the leachate that passes through the column in fractions over time.

-

Analysis: Analyze the leachate fractions for the parent compound and its metabolites using Liquid Scintillation Counting (LSC) and chromatographic methods.

-

Soil Analysis: At the end of the experiment, extrude the soil column and section it into different depths. Analyze each section to determine the distribution of the pesticide and its metabolites within the soil profile.

-

Mass Balance: Calculate a mass balance to account for the total applied radioactivity.

Conclusion

This compound is a dicarboximide fungicide that is not considered persistent in soil environments. Its primary degradation pathway is likely hydrolysis, with microbial activity also playing a significant role. With a moderate octanol-water partition coefficient, it is expected to have some affinity for soil organic matter, leading to low to moderate mobility and a low potential for leaching to groundwater.

While specific quantitative data on the soil degradation half-life and adsorption coefficients for this compound are limited, studies on structurally similar fungicides and qualitative assessments provide valuable insights into its expected environmental behavior. The experimental protocols outlined in this guide provide a framework for generating the necessary data to conduct a thorough environmental risk assessment for this and other similar compounds. For future research, a focus on generating robust quantitative data for this compound in a variety of soil types would be invaluable.

References

Chlozolinate Degradation: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlozolinate (B1210285), an obsolete dicarboximide fungicide, was previously utilized for the control of fungal diseases such as Botrytis spp. and Sclerotinia spp. in various agricultural settings.[1] Despite its discontinued (B1498344) use in many regions, understanding its environmental fate, particularly its degradation products and pathways, remains crucial for assessing its long-term impact and for the development of safer alternatives. This technical guide provides a comprehensive overview of the degradation of this compound through various environmental processes, including hydrolysis, photolysis, and microbial action. It details the identified degradation products, summarizes quantitative degradation data, outlines experimental methodologies, and visualizes the key transformation pathways.

Degradation Pathways

This compound is susceptible to degradation through several key environmental pathways, primarily hydrolysis and photolysis. While direct microbial degradation of the parent compound is less documented, the biotransformation of its primary metabolites is a significant factor in its overall environmental persistence.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, particularly under neutral to alkaline conditions. The degradation proceeds through the cleavage of the ester and amide bonds within the oxazolidine-2,4-dione ring structure. The primary degradation products identified from hydrolysis are:

-

3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylic acid: Formed by the initial hydrolysis of the ethyl ester group.

-

3-(3,5-dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione: A subsequent product formed via decarboxylation of the carboxylic acid intermediate.

-

3',5'-dichloro-2-hydroxypropanilide: Results from the cleavage of the oxazolidine (B1195125) ring.

-

3,5-dichloroaniline (B42879) (3,5-DCA): A common and more persistent metabolite formed from the breakdown of several dicarboximide fungicides.[2][3]

The rate of hydrolysis is significantly influenced by pH, with faster degradation observed in more alkaline environments.

Photolytic Degradation

This compound is also susceptible to degradation by sunlight in aqueous solutions. The phototransformation is enhanced in the presence of photosensitizers such as humic substances and acetone (B3395972).[1] The degradation follows first-order kinetics. While a complete pathway for photolysis is not fully elucidated, it is known to produce a number of photoproducts.[1]

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of this compound under various conditions.

Table 1: Hydrolytic Degradation of this compound

| pH | Temperature (°C) | Half-life (DT50) | Reference |

| 6.8 | 25 | 6 hours | [4] |

| 8.3 | 25 | 16 minutes | [4] |

Table 2: Photolytic Degradation of this compound in Aqueous Solution

| Condition | Half-life (t½) (hours) | Kinetic Constant (k) (hr⁻¹) | Determination Coefficient (r²) | Reference |

| Deionized water | 34.66 | 0.02 | 0.967 | [1] |

| Deionized water + humic substances | 9.71 | 0.0714 | 0.961 | [1] |

| Deionized water + acetone | 6.44 | 0.1077 | 0.962 | [1] |

Table 3: Degradation of this compound in Grapes

| Parameter | Value | Reference |

| First-order rate constant (k) | 0.057 ± 0.011 day⁻¹ | [5] |

Experimental Protocols

This section details the methodologies employed in key studies on this compound degradation.

Hydrolysis Rate Determination (as per OECD Guideline 111)

Objective: To determine the rate of hydrolytic degradation of this compound in sterile aqueous buffer solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application of Test Substance: A solution of this compound (radiolabeled or non-labeled) is added to the buffer solutions to achieve a known initial concentration.

-

Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Aliquots of the test solutions are taken at specific time intervals.

-

Analysis: The concentration of this compound and its degradation products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or Mass Spectrometry (MS) detection.

-

Data Analysis: The rate of hydrolysis and the half-life (DT50) are calculated from the disappearance curve of the parent compound.

Photolysis in Aqueous Solution

Objective: To investigate the degradation of this compound in water when exposed to simulated sunlight.

Methodology:

-

Preparation of Test Solutions: A solution of this compound is prepared in deionized water at a specific concentration (e.g., 1 mg/L).[1] For sensitized photolysis, photosensitizers like humic acids or acetone can be added.[1]

-

Irradiation: The test solution is placed in a photolysis reactor and irradiated with a light source that simulates sunlight (e.g., a mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm).[1] The temperature of the solution is maintained at a constant level (e.g., 20°C).[1]

-

Sampling: Samples are collected from the reactor at various time points during irradiation.

-

Sample Preparation and Analysis: The collected samples are extracted with an organic solvent (e.g., n-hexane), dried, and concentrated. The concentrations of this compound and its photoproducts are then analyzed using HPLC-UV/Vis or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

-

Kinetic Analysis: The degradation kinetics are determined by plotting the concentration of this compound against time, and the half-life is calculated.[1]

Soil Degradation Study (Following OECD Guideline 307)

Objective: To determine the rate and route of this compound degradation in soil under aerobic conditions.

Methodology:

-

Soil Selection and Preparation: A well-characterized soil is sieved and its moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Application of this compound: A solution of ¹⁴C-labeled this compound is applied to the soil samples to achieve a desired concentration.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) in a system that allows for the trapping of volatile organic compounds and ¹⁴CO₂.

-

Sampling: Soil samples are taken at various time intervals.

-

Extraction and Analysis: The soil samples are extracted with appropriate solvents to separate the parent compound and its degradation products. The extracts are analyzed by techniques such as HPLC or Thin-Layer Chromatography (TLC) with radiometric detection. The trapped volatiles and ¹⁴CO₂ are also quantified.

-

Data Analysis: The degradation rate of this compound and the formation and decline of its metabolites are determined. The half-life (DT50) and the time for 90% degradation (DT90) are calculated.

Visualizing Degradation Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for studying this compound degradation.

Caption: Hydrolytic degradation pathway of this compound.

Caption: General experimental workflow for this compound degradation studies.

Conclusion

The degradation of this compound in the environment is a multifaceted process driven primarily by hydrolysis and photolysis. These processes lead to the formation of several degradation products, with 3,5-dichloroaniline being a notable and more persistent metabolite. The rate of degradation is highly dependent on environmental factors such as pH and the presence of photosensitizers. A thorough understanding of these degradation pathways and the factors that influence them is essential for predicting the environmental fate of this compound and for informing the development of more environmentally benign fungicides. Further research is warranted to fully elucidate the photolytic degradation pathway and to investigate the direct microbial degradation of the parent this compound molecule.

References

- 1. iris.unibas.it [iris.unibas.it]

- 2. 4-(5-(3,5-Dichlorophenyl)-5-(tri fluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid | C18H12Cl2F3NO3 | CID 23159811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 3-(3,5-Dichlorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione|lookchem [lookchem.com]

- 5. Field trials to determine residues of this compound in table grapes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlozolinate's Disruption of Fungal Osmotic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlozolinate (B1210285), a dicarboximide fungicide, exerts its antifungal activity by interfering with the osmotic signal transduction pathways in susceptible fungi. This technical guide provides an in-depth exploration of the molecular mode of action of this compound, focusing on its interaction with the High Osmolarity Glycerol (B35011) (HOG) signaling cascade. Detailed experimental protocols for investigating these mechanisms are provided, alongside a summary of relevant quantitative data. Visual diagrams of the signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of the core concepts.

Introduction

This compound is a member of the dicarboximide class of fungicides, which have been utilized in agriculture to control a range of phytopathogenic fungi, including species of Botrytis, Sclerotinia, and Alternaria.[1] The primary mode of action for this class of fungicides is the disruption of osmotic regulation, a critical process for fungal survival and pathogenesis. The Fungicide Resistance Action Committee (FRAC) has classified dicarboximides under the code 2, indicating a mode of action related to signal transduction. While the precise molecular target has been a subject of investigation, a significant body of evidence points to the HOG pathway as the principal site of action.

The HOG Pathway: A Key Regulator of Osmotic Stress

Fungi possess sophisticated signaling networks to adapt to environmental stresses, among which osmotic stress is a crucial factor. The High Osmolarity Glycerel (HOG) pathway is a highly conserved mitogen-activated protein kinase (MAPK) cascade that governs the response to hyperosmotic conditions. Upon sensing an increase in external osmolarity, a phosphorelay system is activated, culminating in the phosphorylation and activation of the Hog1 MAP kinase. Activated Hog1 translocates to the nucleus to regulate the expression of genes involved in the synthesis of osmoprotectants, primarily glycerol. This accumulation of intracellular glycerol counteracts the external osmotic pressure, preventing water loss and cell collapse.

This compound's Mode of Action: Targeting the HOG Pathway

The fungicidal action of this compound is attributed to its ability to aberrantly influence the HOG signaling pathway. While the exact molecular binding partner is still under investigation, compelling evidence from resistance studies in various fungal species points to a Group III histidine kinase as the primary target.

Mutations in the gene encoding this histidine kinase, often designated as OS-1 (osmotic sensitivity), have been consistently linked to resistance against dicarboximide fungicides. These mutations likely alter the protein's structure, preventing this compound from binding or inducing a conformational change, thus rendering the fungus insensitive to the fungicide's effects. It is hypothesized that this compound binding to the wild-type histidine kinase leads to either an inappropriate activation or a blockage of the downstream signaling cascade, resulting in a dysfunctional osmotic stress response. This disruption can lead to either an inability to adapt to hyperosmotic stress or a toxic accumulation of glycerol under normal osmotic conditions, ultimately causing cell death.

Signaling Pathway Diagram

References

Chlozolinate: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the fungicide Chlozolinate, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Identification and Properties

This compound is a dicarboximide fungicide. Its standard identification and key physicochemical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate | [1] |

| CAS Number | 84332-86-5 | [1] |

| Molecular Formula | C13H11Cl2NO5 | [1] |

| Molecular Weight | 332.14 g/mol | [2] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Conditions | Reference |

| Melting Point | 112.6 °C | [2][3] | |

| Vapor Pressure | 0.013 mPa | 25 °C | [2] |

| Water Solubility | 2 mg/L | 25 °C | [2][4] |

| log Kow | 3.15 | 22 °C | [2] |

| Density | 1.441 g/cm³ | 20 °C | [2] |

Mechanism of Action

This compound is classified as a Group 2 fungicide by the Fungicide Resistance Action Committee (FRAC), a group that includes the dicarboximides. Its mode of action is systemic, with both protective and curative properties. The primary mechanism of this compound involves the disruption of osmotic signal transduction in fungal cells.

While the exact target site is not fully elucidated, it is understood that dicarboximide fungicides interfere with a histidine kinase involved in the high osmolarity glycerol (B35011) (HOG) signaling pathway. This pathway is a critical component of the fungal response to osmotic stress. By inhibiting this kinase, this compound disrupts the fungus's ability to regulate its internal osmotic pressure, leading to cell death. This interference also affects spore germination and cell division.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Proposed mechanism of action of this compound via inhibition of the HOG pathway.

Experimental Protocols

Residue Analysis in Grapes by Gas Chromatography with Electron Capture Detection (GC-ECD)

This protocol describes a multi-residue method for the determination of this compound in grapes.

1. Sample Preparation and Extraction:

-

Homogenize a 25 g sample of grapes.

-

Extract the homogenized sample with 50 mL of toluene (B28343) and 25 mL of propan-2-ol using an Ultra-Turrax homogenizer.

-

Remove the propan-2-ol by washing the extract twice with 125 mL of a 2% Na2SO4 solution each time.

2. Cleanup:

-

The resulting toluene phase, which contains the pesticide residues, is cleaned up using an adsorbent mixture of Celite and activated charcoal (1:3, w/w).

-

After filtration, the cleaned extract is ready for analysis.

3. Gas Chromatography-Electron Capture Detection (GC-ECD) Analysis:

-

The final determination of this compound residues is performed by gas chromatography with an electron capture detector (ECD).

-

For accurate quantification, matrix-matched standards should be used for all gas-liquid chromatography (GLC) analyses.

Recovery and Limit of Detection:

-

Recovery tests for this compound from grapes across a fortification range of 0.004 to 10 mg/kg demonstrated a mean percentage recovery of 91% with a relative standard deviation (RSD) of 6%.

-

The limit of detection (LOD) for this method is 0.004 mg/kg.

Degradation Pathway

This compound undergoes hydrolysis, particularly in alkaline conditions. The degradation involves several key steps:

-